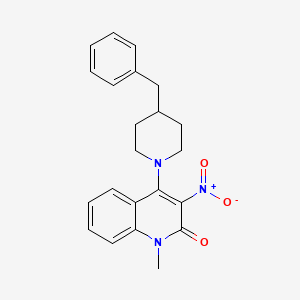

4-(4-benzylpiperidin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one

説明

4-(4-Benzylpiperidin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is a quinolinone derivative characterized by a bicyclic heteroaromatic core. Its structure includes:

- Position 1: A methyl group (-CH₃) attached to the nitrogen atom of the quinolinone ring.

- Position 3: A nitro (-NO₂) group, which enhances electron-withdrawing properties and may influence binding interactions.

- Position 4: A 4-benzylpiperidin-1-yl substituent, featuring a piperidine ring (a six-membered amine) linked to a benzyl group (phenylmethyl).

Its molecular weight is estimated at 377.44 g/mol (calculated from the formula C₂₂H₂₃N₃O₃).

特性

IUPAC Name |

4-(4-benzylpiperidin-1-yl)-1-methyl-3-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-23-19-10-6-5-9-18(19)20(21(22(23)26)25(27)28)24-13-11-17(12-14-24)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRYWHDSCRUKHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCC(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperidin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Alkylation: The methyl group can be introduced at the 1-position of the quinoline ring via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

Formation of Benzylpiperidine: The benzylpiperidine moiety can be synthesized separately by reacting piperidine with benzyl chloride under basic conditions.

Coupling: The final step involves coupling the benzylpiperidine moiety with the substituted quinoline core through a nucleophilic substitution reaction, typically using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

4-(4-benzylpiperidin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The quinoline ring can be hydrogenated to form a tetrahydroquinoline derivative.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium carbonate.

Major Products Formed

Aminoquinoline Derivatives: Formed through the reduction of the nitro group.

Tetrahydroquinoline Derivatives: Formed through the hydrogenation of the quinoline ring.

Substituted Benzylpiperidine Derivatives: Formed through nucleophilic substitution reactions.

科学的研究の応用

4-(4-benzylpiperidin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

作用機序

The mechanism of action of 4-(4-benzylpiperidin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure suggests it may act as a ligand for certain receptors or enzymes, modulating their activity. The nitro group and quinoline core may also contribute to its ability to interact with nucleic acids and proteins, potentially affecting cellular processes.

類似化合物との比較

Comparison with Similar Compounds

The following table compares structural and functional attributes of 4-(4-benzylpiperidin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one with analogous quinolinone derivatives:

Key Structural and Functional Differences:

Position 1 Substituent: The target compound’s methyl group (vs. Piperidine (target) versus piperazine (BMS-684 and ) alters nitrogen content and ring basicity, influencing solubility and target binding .

Position 4 Substituent :

- Benzylpiperidin (target) vs. benzhydrylpiperazine (BMS-684): The latter’s two phenyl groups in benzhydryl enhance lipophilicity, possibly contributing to BMS-684’s higher molecular weight and membrane translocation efficacy .

- Piperidine vs. Piperazine : Piperazine’s additional nitrogen atom may facilitate hydrogen bonding with biological targets, whereas piperidine’s single nitrogen offers different conformational flexibility .

Biological Activity: BMS-684 demonstrates selective DGKα inhibition (EC₅₀ = 0.54 µM) due to its benzhydrylpiperazine group, which likely stabilizes membrane interactions .

Synthetic and Physical Properties: BMS-684’s solubility in DMSO (10 mM) suggests utility in in vitro assays, whereas the target compound’s solubility profile remains uncharacterized . Compound IIh () incorporates a pyridinium iodide moiety, introducing a positive charge that may enhance aqueous solubility compared to neutral quinolinones.

Research Findings and Implications:

- Substituent-Driven Activity : The nitro group at position 3 is conserved across multiple analogs (e.g., ), suggesting its critical role in electron modulation for target engagement.

- Piperidine/Piperazine Trade-offs : Piperazine-containing derivatives (e.g., BMS-684) may favor enzymatic inhibition, while piperidine-based compounds (target, ) could optimize pharmacokinetic properties like metabolic stability.

生物活性

The compound 4-(4-benzylpiperidin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is a member of the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinoline backbone with a nitro group and a benzylpiperidine moiety, which may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to act as an enzyme inhibitor and receptor modulator. Specific interactions include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It may bind to neurotransmitter receptors, influencing neurotransmission and offering potential therapeutic effects in neurological disorders.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi, suggesting that this compound could be explored for its potential as an antimicrobial agent.

Anticancer Potential

Several studies have highlighted the anticancer properties of quinoline derivatives. The compound's ability to inhibit tumor cell growth and induce apoptosis in cancer cells has been documented, particularly through mechanisms involving the modulation of the mTOR pathway, which is crucial for cell growth regulation.

Study 1: Anticancer Activity

A study investigating the effects of similar quinoline compounds found that they significantly inhibited the growth of U87MG glioblastoma cells. The mechanism was linked to the inhibition of mTOR signaling pathways, leading to decreased phosphorylation of downstream targets involved in cell survival and proliferation .

Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of piperidine derivatives. The study demonstrated that these compounds could mitigate oxidative stress in neuronal cells, suggesting a potential application in treating neurodegenerative diseases such as Alzheimer's .

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial | Enzyme inhibition |

| 5-[1-benzyl-6-fluoro-7-(piperidin-1-yl)-quinolin] | Anticancer | mTOR inhibition |

| N-benzylpiperidine derivatives | Neuroprotective | Oxidative stress reduction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。